molecular formula C17H24ClNO B1240345 Dextrorphan hydrochloride CAS No. 69376-27-8

Dextrorphan hydrochloride

Cat. No.: B1240345
CAS No.: 69376-27-8
M. Wt: 293.8 g/mol
InChI Key: MKMAMQPDRUXVSS-YPYJQMNVSA-N
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Description

Dextrorphan hydrochloride is a psychoactive drug belonging to the morphinan class. It is primarily known for its antitussive (cough suppressant) properties and, at higher doses, as a dissociative hallucinogen. This compound is the dextrorotatory enantiomer of racemorphan, with the levorotatory enantiomer being levorphanol . It is produced by the O-demethylation of dextromethorphan by the enzyme CYP2D6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dextrorphan hydrochloride is synthesized through the O-demethylation of dextromethorphan. This process involves the removal of a methoxy group from dextromethorphan, resulting in the formation of dextrorphan. The reaction is typically catalyzed by the enzyme CYP2D6 .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. These methods ensure the precise quantification and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Dextrorphan hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Conversion to 3-hydroxymorphinan.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions:

    Oxidation: Commonly involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Typically employs reducing agents like lithium aluminum hydride.

    Substitution: Utilizes various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

    Oxidation: 3-hydroxymorphinan.

    Reduction: Reduced morphinan derivatives.

    Substitution: Various substituted morphinan compounds.

Properties

CAS No.

69376-27-8

Molecular Formula

C17H24ClNO

Molecular Weight

293.8 g/mol

IUPAC Name

(1S,9S,10S)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C17H23NO.ClH/c1-18-9-8-17-7-3-2-4-14(17)16(18)10-12-5-6-13(19)11-15(12)17;/h5-6,11,14,16,19H,2-4,7-10H2,1H3;1H/t14-,16+,17+;/m1./s1

InChI Key

MKMAMQPDRUXVSS-YPYJQMNVSA-N

Isomeric SMILES

CN1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)O.Cl

SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl

Canonical SMILES

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.Cl

Origin of Product

United States

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